molecular formula C11H14N4 B3364471 (Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine CAS No. 1156279-80-9

(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

Cat. No.: B3364471
CAS No.: 1156279-80-9
M. Wt: 202.26
InChI Key: MVZYGPYOXFHKQO-UHFFFAOYSA-N
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Description

“(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine” (CAS: 1042523-94-3) is a triazolopyridine-based amine derivative with a molecular formula of C₁₂H₁₆N₄ and a molecular weight of 216.28 g/mol . The compound features a [1,2,4]triazolo[4,3-a]pyridine core linked to a cyclopropylmethyl group via a methylamine bridge. Triazolopyridines are known for their diverse pharmacological applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

1-cyclopropyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-6-15-10(3-1)13-14-11(15)8-12-7-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZYGPYOXFHKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis method is efficient and operationally simple, providing high yields of the desired product . The reaction is carried out at room temperature, making it a practical approach for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in this compound exhibits nucleophilic character, enabling participation in substitution reactions. Key findings include:

  • S<sub>N</sub>2 Mechanisms : The cyclopropylmethyl group undergoes bimolecular nucleophilic substitution under basic conditions. For example, reactions with alkyl halides or acyl chlorides yield quaternary ammonium salts or amides, respectively.

  • Kinetics : Reaction rates depend on steric hindrance from the cyclopropyl group and electronic effects from the triazolo-pyridine ring. The rigid cyclopropane ring slows substitution compared to linear alkylamines.

Table 1: Example Substitution Reactions

ReagentConditionsProductYield (%)Reference
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 25°CQuaternary ammonium salt78
Acetyl chloridePyridine, 0°CN-Acetyl derivative65

Cyclization and Rearrangement Pathways

The triazolo-pyridine core participates in cyclization and Dimroth-type rearrangements under specific conditions:

  • 5-exo-dig Cyclization : Analogous to methods used in triazolo-pyridine synthesis , the compound’s alkyne-containing derivatives can undergo cyclization to form fused polycyclic systems.

  • Dimroth Rearrangement : Electron-withdrawing groups (e.g., nitro) on the pyridine ring trigger isomerization, converting triazolo[4,3-a]pyridines to triazolo[1,5-a]pyridines . This rearrangement is temperature-dependent, completing at reflux (60–80°C) .

Key Mechanistic Insights :

  • Nucleophilic substitution at the chloroethynylphosphonate generates ynamine intermediates.

  • Isomerization to ketenimine facilitates intramolecular cyclization .

Electrophilic Aromatic Substitution

The electron-deficient triazole ring directs electrophiles to specific positions:

  • Nitration/Sulfonation : Occurs preferentially at the pyridine ring’s C(5) position due to resonance stabilization from the triazole nitrogen lone pairs .

  • Halogenation : Iodine or bromine reacts at C(3) of the triazole ring under mild acidic conditions .

Table 2: Electrophilic Reaction Outcomes

ElectrophilePositionConditionsProduct
HNO<sub>3</sub>Pyridine C(5)H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-substituted derivative
Br<sub>2</sub>Triazole C(3)CHCl<sub>3</sub>, 25°CBromo-triazolo-pyridine

Coordination Chemistry

The amine and triazole nitrogen atoms act as ligands for transition metals:

  • Pd(II)/Pt(II) Complexes : Forms stable complexes via N-coordination, confirmed by X-ray diffraction and IR spectroscopy .

  • Catalytic Applications : These complexes show potential in cross-coupling reactions, though yields are moderate (50–60%) .

Biological Activity and Derivatization

While direct data on this compound is limited, structurally similar triazolo-pyridines exhibit:

  • Antimicrobial Activity : Via inhibition of bacterial DNA gyrase.

  • Kinase Inhibition : Modulated by substituents on the cyclopropylmethyl group.

Stability and Degradation

  • Acidic Conditions : The cyclopropane ring undergoes partial ring-opening in HCl/EtOH, forming a propenyl derivative.

  • Oxidative Stability : Resists oxidation by H<sub>2</sub>O<sub>2</sub> but degrades under strong oxidants like KMnO<sub>4</sub>.

Computational Insights

DFT calculations (B3LYP/6-311G(2d,2p)) predict:

  • Nucleophilicity : The amine nitrogen has a Mulliken charge of −0.406, enhancing reactivity toward electrophiles .

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity aligned with observed substitution kinetics .

Scientific Research Applications

Neurological Disorders

Research indicates that triazolo[4,3-a]pyridine derivatives, including this compound, exhibit potential in treating central nervous system disorders. A patent (US9737533B2) describes their efficacy in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Disorder TypeMechanism of ActionReferences
AnxietyModulation of serotonin receptors
DepressionInhibition of reuptake of neurotransmitters

Antidepressant Effects

A study evaluated the antidepressant-like effects of triazolo derivatives in animal models. The results showed significant reductions in immobility time in forced swim tests, suggesting enhanced serotonergic activity .

Anticancer Properties

Emerging research has explored the anticancer potential of (Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine. In vitro studies demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction in various cancer lines .

Case Study 1: Treatment of Anxiety

A clinical trial involving patients with generalized anxiety disorder tested the efficacy of a triazolo derivative similar to our compound. Patients reported significant improvements in anxiety scores compared to placebo controls over an eight-week period .

Case Study 2: Anticancer Activity

In a laboratory setting, this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was attributed to the compound's interaction with specific kinases involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of (Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Target Compound [1,2,4]Triazolo[4,3-a]pyridine Cyclopropylmethyl 216.28 Moderate lipophilicity; amine functionality
(1-Cyclopropylethyl)...amine [1,2,4]Triazolo[4,3-a]pyridine Cyclopropylethyl 216.28 Increased steric bulk vs. cyclopropylmethyl
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine [1,2,4]Triazolo[4,3-a]pyridine Phenyl ~243.3 High lipophilicity; aromatic interactions
[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine·HCl [1,2,4]Triazolo[4,3-a]pyridine Cyclohexyl 280.79 Enhanced rigidity; improved aqueous solubility (HCl salt)
[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid [1,2,4]Triazolo[4,3-b]pyridazine Isopropyl, thioacetic acid ~294.3 Acidic group; divergent core structure

Key Comparison Points

In contrast, the cyclopropylethyl analog () introduces greater steric bulk, which may affect binding pocket interactions .

Core Modifications :

  • Compounds with a triazolo[4,3-b]pyridazine core () differ in electronic properties due to the pyridazine ring, which may alter redox behavior or metabolic pathways compared to the triazolo[4,3-a]pyridine core .

Physicochemical Properties :

  • The cyclohexylamine hydrochloride derivative () demonstrates how salt formation (e.g., HCl) improves aqueous solubility, a critical factor for bioavailability. The target compound’s free amine form may require formulation adjustments for optimal delivery .

Synthetic Accessibility :

  • The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () involves copper-catalyzed coupling, suggesting that similar methods could apply to the target compound. However, cyclopropane-containing substituents may require specialized reagents or conditions .

Pharmacological Implications :

  • Patent compounds () with imidazo-pyrrolo-pyrazine or cyclobutene-dione moieties highlight the role of extended conjugation and polar groups in enhancing target specificity or metabolic stability. The absence of such groups in the target compound may simplify synthesis but limit polypharmacology .

Research Findings and Trends

  • Spectroscopic Properties : The triazolopyridine core exhibits significant Stokes shifts (e.g., 9410 cm⁻¹ for the triazole ring), indicating strong electronic transitions useful in fluorescence-based assays .
  • Hydrogen Bonding : N–H···N interactions in triazolopyridines () contribute to crystalline stability, which could influence formulation or polymorph selection .
  • Patent Activity : Derivatives with oxetane or trifluoropropyl groups () are prioritized in kinase inhibitor patents, suggesting that substituent polarity and steric effects are critical for drug design .

Biological Activity

(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine is a compound belonging to the class of triazolo[4,3-a]pyridine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents in various diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₄
  • Molecular Weight : 234.31 g/mol
  • IUPAC Name : this compound

Research indicates that triazolo[4,3-a]pyridine derivatives exhibit various mechanisms of action. Notably, they act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and have implications in neurodegenerative diseases and psychiatric disorders .

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazolo derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound were tested against several cancer cell lines including HepG2 (liver), MCF-7 (breast), and PC-3 (prostate). The results showed varying degrees of cytotoxicity with IC₅₀ values ranging from 8.27 µM to 10.68 µM .
Cell LineIC₅₀ Value (µM)Reference
HepG29.50
MCF-78.27
PC-310.68

Antimicrobial Activity

In addition to antitumor properties, triazolo derivatives have shown moderate antimicrobial activity against various bacterial and fungal strains. For example, a study reported that synthesized compounds exhibited efficacy comparable to standard antibiotics like Streptomycin and Nystatin .

Case Studies

  • Case Study on Neuroprotection : A derivative of the compound was evaluated for neuroprotective effects in animal models of Alzheimer's disease. The study demonstrated significant improvements in cognitive function and reduced neuroinflammation markers .
  • Case Study on Antidepressant Activity : Another investigation assessed the antidepressant-like effects of related triazolo compounds through behavioral tests in rodents. The results indicated that these compounds could modulate serotonin levels and exhibit rapid antidepressant effects .

Q & A

Q. Basic QC Protocols

  • HPLC : Purity assessment (>98%) with C18 columns and acetonitrile/water gradients.
  • HRMS : Confirms molecular formula (e.g., m/z 215 [M+H]⁺ for cyclopropylmethyl derivatives) .

Q. Advanced Techniques

  • 2D NMR (COSY, HSQC): Maps proton-carbon correlations in complex isomers.
  • In situ IR : Monitors reaction progress by tracking carbonyl (1700 cm⁻¹) or phosphonate (1250 cm⁻¹) stretches .

How can computational tools aid in optimizing this compound’s bioactivity?

Basic Docking
AutoDock Vina predicts binding poses to DPP-IV or c-MET using crystal structures (PDB: 4A5S, 3LQ8). Key interactions include H-bonds between the triazole N2 and catalytic residues (e.g., Tyr547 in DPP-IV) .

Advanced MD Simulations
GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. MM-PBSA calculations quantify binding free energies (ΔG ~ -40 kcal/mol for high-affinity analogs) .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Basic Process Chemistry

  • Solvent selection : Replace CH₃CN with toluene for safer reflux.
  • Catalyst optimization : Copper(I) bromide (0.1 eq) improves coupling efficiency in cyclopropane amine reactions .

Q. Advanced Solutions

  • Flow chemistry : Continuous reactors reduce reaction time (30h → 5h) for cyclization steps.
  • Crystallization-directed purification : Use ethyl acetate/hexane gradients to isolate isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine
Reactant of Route 2
Reactant of Route 2
(Cyclopropylmethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine

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